molecular formula C12H5Br5O B1530844 2,2',3,4',5-Pentabromodiphenyl ether CAS No. 446254-57-5

2,2',3,4',5-Pentabromodiphenyl ether

Cat. No.: B1530844
CAS No.: 446254-57-5
M. Wt: 564.7 g/mol
InChI Key: BATFXMGTVIESIQ-UHFFFAOYSA-N
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Description

2,2',3,4',5-Pentabromodiphenyl ether is a brominated flame retardant belonging to the group of polybrominated diphenyl ethers (PBDEs). These compounds are widely used in various industries to reduce the flammability of materials, particularly in electronics, textiles, and furniture.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2',3,4',5-Pentabromodiphenyl ether typically involves the bromination of diphenyl ether. This process requires the use of bromine in the presence of a catalyst, such as ferric chloride, under controlled temperature and pressure conditions.

Industrial Production Methods: Commercial production of this compound involves large-scale bromination reactions. The process is carried out in reactors designed to handle hazardous chemicals safely, ensuring the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions: 2,2',3,4',5-Pentabromodiphenyl ether undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: Commonly achieved using reducing agents like lithium aluminum hydride.

  • Substitution: Bromine or other halogens can be used to substitute hydrogen atoms on the aromatic ring.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of diphenylmethanol or other reduced derivatives.

  • Substitution: Generation of other brominated diphenyl ethers or related compounds.

Scientific Research Applications

2,2',3,4',5-Pentabromodiphenyl ether has several scientific research applications, including:

  • Chemistry: Used as a reagent in organic synthesis and as a model compound for studying bromination reactions.

  • Biology: Investigated for its effects on biological systems, particularly in toxicology studies.

  • Medicine: Studied for its potential health impacts, including endocrine disruption and neurotoxicity.

  • Industry: Employed as a flame retardant in various materials to enhance fire safety.

Mechanism of Action

The compound exerts its effects primarily through its interaction with biological systems. It acts as an endocrine disruptor, interfering with hormone functions by binding to hormone receptors. The molecular targets include thyroid hormone receptors and other hormone-regulating pathways.

Comparison with Similar Compounds

2,2',3,4',5-Pentabromodiphenyl ether is compared with other similar compounds, such as 2,2',4,4',5-Pentabromodiphenyl ether and 2,2',4,4',5,5'-Hexabromodiphenyl ether. While these compounds share structural similarities, this compound is unique in its specific bromination pattern, which influences its physical and chemical properties.

List of Similar Compounds

  • 2,2',4,4',5-Pentabromodiphenyl ether

  • 2,2',4,4',5,5'-Hexabromodiphenyl ether

  • 2,2',3,4',6-Pentabromodiphenyl ether

  • 2,2',3,4',5,6-Hexabromodiphenyl ether

This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

1,2,5-tribromo-3-(2,4-dibromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Br5O/c13-6-1-2-10(8(15)3-6)18-11-5-7(14)4-9(16)12(11)17/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATFXMGTVIESIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Br)OC2=C(C(=CC(=C2)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Br5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10879906
Record name 1,2,5-Tribromo-3-(2,4-dibromophenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10879906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446254-57-5
Record name 2,2',3,4',5-Pentabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,5-Tribromo-3-(2,4-dibromophenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10879906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,4',5-PENTABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S4NK316N3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does BDE-99, and specifically its hydroxylated metabolites, interact with thyroid hormone receptors?

A1: While BDE-99 itself does not show significant binding affinity for thyroid hormone receptors (TRs), its hydroxylated metabolites, particularly 4-hydroxy-2,2',3,4',5-pentabromodiphenyl ether (4-OH-BDE-90), demonstrate notable inhibitory effects on triiodothyronine (T3) binding to TRs []. This suggests that metabolic transformation of BDE-99 into hydroxylated forms can lead to endocrine disruption by interfering with thyroid hormone signaling. The presence of a hydroxyl group at the 4-position seems crucial for this interaction with TRs [].

Q2: What are the key metabolic pathways involved in the breakdown of BDE-99 in biological systems?

A2: Research indicates that oxidative metabolism plays a significant role in BDE-99 breakdown, primarily facilitated by cytochrome P450 (CYP) enzymes []. In rat hepatic microsomes, BDE-99 undergoes hydroxylation, resulting in several hydroxylated metabolites, with 4-OH-BDE-90 and 6'-hydroxy-2,2',4,4',5-pentabromodiphenyl ether (6'-OH-BDE-99) being the major products []. Specifically, CYP2A2 and CYP3A1 enzymes exhibit substantial activity in BDE-99 metabolism, with CYP3A1 showing the highest activity for the formation of 4-OH-BDE-90 []. This metabolic transformation is crucial as it can significantly impact BDE-99's bioaccumulation and potential toxicity.

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